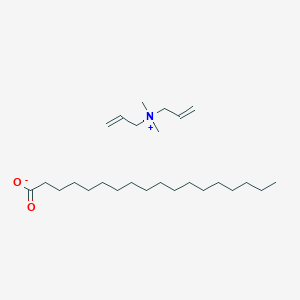
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate is a chemical compound known for its surfactant properties. It is a quaternary ammonium compound, which means it has a positively charged nitrogen atom. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate typically involves the reaction of N,N-dimethyl-N-2-propenyl-2-propen-1-aminium chloride with octadecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified through various techniques such as distillation and crystallization to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions can yield a variety of substituted compounds depending on the nucleophile used.
Scientific Research Applications
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: It is used in biological research to study cell membrane interactions and as a component in various biochemical assays.
Medicine: It is used in the formulation of pharmaceuticals and as an antimicrobial agent.
Industry: It is used in the production of personal care products, detergents, and other industrial applications due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This results in the leakage of cellular contents and ultimately cell death. The compound also interacts with various molecular targets and pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride: This compound is similar in structure but has a chloride ion instead of an octadecanoate group.
Dimethyldiallylammonium chloride: Another similar compound with a different counterion.
Polyquaternium-7: A polymeric form of the compound used in various industrial applications.
Uniqueness
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate is unique due to its long-chain octadecanoate group, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring enhanced solubility and interaction with hydrophobic substances.
Properties
CAS No. |
395666-54-3 |
|---|---|
Molecular Formula |
C26H51NO2 |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
dimethyl-bis(prop-2-enyl)azanium;octadecanoate |
InChI |
InChI=1S/C18H36O2.C8H16N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5-7-9(3,4)8-6-2/h2-17H2,1H3,(H,19,20);5-6H,1-2,7-8H2,3-4H3/q;+1/p-1 |
InChI Key |
YTHHLEQBSZLCCP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].C[N+](C)(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)
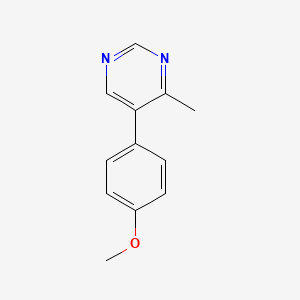
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
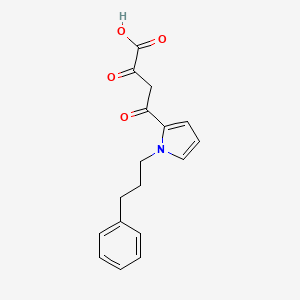
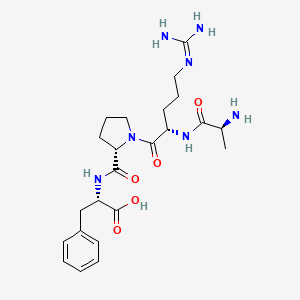
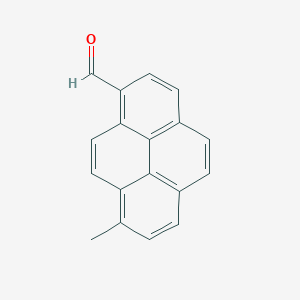

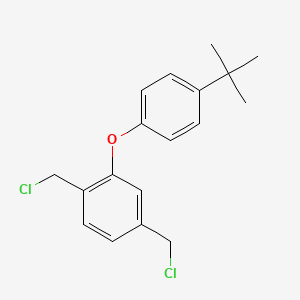
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)
![Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-](/img/structure/B14243571.png)
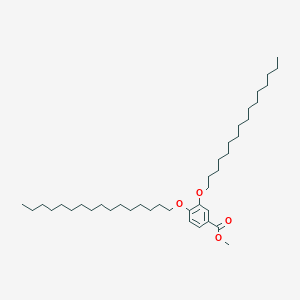
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
